molecular formula C28H56OSn2 B1365153 2,5-Bis(tri-n-butylstannyl)furan CAS No. 193361-76-1

2,5-Bis(tri-n-butylstannyl)furan

Cat. No.: B1365153
CAS No.: 193361-76-1
M. Wt: 646.2 g/mol
InChI Key: TWUYAXFJUMLGIN-UHFFFAOYSA-N
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Preparation Methods

2,5-Bis(tri-n-butylstannyl)furan can be synthesized through several methods. One common synthetic route involves the reaction of furan with tri-n-butylstannyl chloride in the presence of a base such as sodium hydride . The reaction typically takes place under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified through column chromatography or recrystallization .

Scientific Research Applications

Synthetic Organic Chemistry

Regiospecific Synthesis of Polysubstituted Furans:
2,5-Bis(tri-n-butylstannyl)furan is pivotal in the regiospecific synthesis of polysubstituted furans, which are essential structures in many natural products with biological activities. It participates in Stille coupling reactions, allowing the formation of new carbon-carbon bonds between stannanes and various organic halides or pseudohalides. This capability enables the introduction of furan rings into diverse chemical structures.

Case Study:
A study demonstrated that using this compound in palladium-catalyzed reactions with aryl bromides yielded 2,5-diarylfurans in good yields (up to 86%) . This method provides a convenient one-step process for preparing complex furan derivatives that are often difficult to obtain through traditional methods.

Agrochemical Research

Intermediate for Agrochemical Development:
The compound serves as an intermediate in synthesizing new agrochemicals with desired properties. Its role in developing environmentally friendly pesticides and herbicides is being explored.

Research Findings:
Research indicates that derivatives synthesized from this compound exhibit enhanced biological activity against agricultural pests . The development of such intermediates is crucial for creating more effective agrochemicals that minimize environmental impact.

Catalysis Research

Role in Catalytic Reactions:
In catalytic chemistry, this compound has been studied for its potential as a catalyst or catalytic enhancer. Its stannyl groups can influence the rate and selectivity of various catalytic processes.

Experimental Insights:
Studies have shown that this compound can significantly enhance the efficiency of palladium-catalyzed cross-coupling reactions, leading to more efficient reaction pathways . The ability to modify reaction conditions allows for the selective synthesis of desired products.

Nanotechnology

Applications in Nanomaterials Synthesis:
The compound is being investigated for its ability to form stable bonds with other elements at the nanoscale, making it valuable in synthesizing nanocomposites and nanostructures.

Future Directions:
While research is still in its early stages, preliminary findings suggest that this compound could lead to the development of nanomaterials with unique properties suitable for various applications, including electronics and materials science .

Summary of Findings

The applications of this compound span multiple fields of research:

Field Application Results/Findings
Synthetic Organic ChemistryRegiospecific synthesis of polysubstituted furansYields up to 86% in Stille coupling reactions
Agrochemical ResearchIntermediate for developing new agrochemicalsEnhanced biological activity against pests
Catalysis ResearchCatalytic enhancer in palladium-catalyzed reactionsIncreased efficiency and selectivity observed
NanotechnologySynthesis of nanocomposites and nanostructuresPotential for unique properties; early-stage research ongoing

Mechanism of Action

The mechanism of action of 2,5-Bis(tri-n-butylstannyl)furan involves its ability to participate in various chemical reactions due to the presence of the tri-n-butylstannyl groups. These groups can act as leaving groups in substitution reactions or as catalysts in coupling reactions . The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

2,5-Bis(tri-n-butylstannyl)furan is unique due to its specific substitution pattern on the furan ring and the presence of two tri-n-butylstannyl groups. Similar compounds include:

These similar compounds share some chemical properties but differ in their reactivity and applications due to the number and position of the stannyl groups .

Biological Activity

2,5-Bis(tri-n-butylstannyl)furan is an organotin compound with significant potential in various fields, particularly in organic synthesis and medicinal chemistry. This article explores its biological activity, mechanisms of action, and applications in drug development, supported by relevant data and findings from diverse sources.

Chemical Structure and Properties

  • Molecular Formula : C28H56OSn2
  • Molecular Weight : 646.17 g/mol
  • Chemical Structure : The compound features a furan ring substituted at the 2 and 5 positions with tri-n-butylstannyl groups, which enhances its reactivity and utility in synthesis.

This compound primarily functions as a reagent in cross-coupling reactions, particularly the Stille coupling reaction. This mechanism allows for the formation of new carbon-carbon bonds, facilitating the synthesis of various biologically active compounds. The stannyl groups serve as nucleophiles that can react with electrophilic partners, leading to the generation of complex molecular architectures.

Antimicrobial Activity

Research indicates that derivatives synthesized from this compound exhibit antimicrobial properties. For instance, compounds formed through Stille coupling with aryl halides have shown activity against various pathogens.

  • Case Study : A study demonstrated that coupling this compound with 4-bromobenzonitrile yielded a compound with antimicrobial properties, suggesting its potential as a precursor for developing new antibiotics .

Antiparasitic Activity

The compound has also been investigated for its antiparasitic effects. Certain derivatives have shown promise against parasites such as Trypanosoma brucei and Plasmodium falciparum.

  • Research Findings : A study highlighted that modifications to the furan structure could enhance activity against these parasites, indicating that the biological activity is closely tied to structural variations introduced during synthesis .

Applications in Drug Development

This compound serves as a crucial intermediate in synthesizing various pharmaceutical agents:

  • Dicationic Bisguanidine-Arylfuran Derivatives : These compounds have been synthesized using this compound as a precursor. The resulting derivatives exhibited significant biological activity and are being explored for therapeutic applications .
  • DNA Minor-Groove Binders : Research has shown that derivatives of this compound can act as DNA minor-groove binders, which may lead to new chemotherapeutic agents .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

CompoundBiological ActivityMethod of SynthesisReference
This compoundAntimicrobialStille coupling with aryl halides
2,5-DiarylfuransAntiparasitic (against T. brucei, P. falciparum)Palladium-catalyzed cross-coupling
Dicationic Bisguanidine DerivativesPotential therapeutic agentsStille coupling

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,5-Bis(tri-n-butylstannyl)furan, and how can side reactions be minimized?

The synthesis typically involves stannylation of furan derivatives. A common approach is the reaction of 2,5-dilithiofuran with tri-n-butyltin chloride under inert conditions. Key parameters include temperature control (−78°C to room temperature), solvent choice (e.g., THF or ethers), and stoichiometric ratios to avoid over-stannylation or decomposition. Side reactions like tin-ligand disproportionation can be mitigated by using freshly distilled reagents and excluding moisture. Characterization via 119Sn^{119}\text{Sn} NMR and mass spectrometry is critical to confirm purity .

Q. What spectroscopic methods are most effective for characterizing this compound?

  • 1H^{1}\text{H} and 13C^{13}\text{C} NMR : Identify furan ring protons (δ 6.5–7.5 ppm) and tin-bound butyl groups (δ 0.8–1.6 ppm).
  • 119Sn^{119}\text{Sn} NMR : Confirm tin environments (typical δ −10 to +50 ppm for trialkyltin compounds).
  • Mass Spectrometry (EI/ESI) : Detect molecular ion peaks and fragmentation patterns (e.g., loss of butyl groups).
  • XRD : Resolve crystal structure to verify stereochemistry and bond angles .

Q. How does the steric bulk of tri-n-butylstannyl groups influence the reactivity of the furan ring?

The bulky tributyltin groups shield the furan ring, reducing electrophilic substitution but enhancing stability toward oxidation. This steric hindrance can direct reactivity toward transmetallation or Stille coupling reactions, where the tin groups act as transfer agents. Comparative studies with less bulky substituents (e.g., trimethyltin) show faster reaction kinetics but lower thermal stability .

Advanced Research Questions

Q. What catalytic systems are effective for Stille coupling reactions involving this compound?

Palladium-based catalysts (e.g., Pd(PPh3_3)4_4 or Pd2_2(dba)3_3) are widely used. Key considerations:

  • Ligand design : Bulky ligands (e.g., AsPh3_3) improve selectivity by reducing homocoupling.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may increase side reactions.
  • Additives : CuI or LiCl accelerates transmetallation. Monitor reaction progress via GC-MS to optimize yields .

Q. How do electronic effects of the tin substituents impact the furan ring’s redox behavior?

Cyclic voltammetry studies reveal that electron-donating tri-n-butylstannyl groups lower the oxidation potential of the furan ring compared to unsubstituted furans. This facilitates applications in electrochemical synthesis, such as forming conductive polymers. Computational DFT analysis can model frontier molecular orbitals (HOMO/LUMO) to predict reactivity patterns .

Q. What are the thermal stability and decomposition pathways of this compound under varying conditions?

Thermogravimetric analysis (TGA) shows decomposition onset at ~180°C, releasing butyl fragments and forming tin oxides. In solution, prolonged exposure to light or oxygen accelerates degradation. Stabilizers like BHT (butylated hydroxytoluene) or storage under argon can extend shelf life. LC-MS/MS identifies decomposition byproducts (e.g., dibutyltin oxides) .

Q. Data Contradiction Analysis

Q. How can discrepancies in reported catalytic efficiencies for Stille couplings be resolved?

Contradictions often arise from differences in:

  • Catalyst pre-activation : Some protocols pre-reduce Pd catalysts, while others rely on in situ activation.
  • Substrate purity : Trace moisture or oxygen degrades tin reagents, skewing results.
  • Analytical methods : HPLC vs. 1H^{1}\text{H} NMR integration may yield varying yield calculations. Standardizing reaction conditions and characterization protocols is essential .

Q. Why do some studies report low yields in one-pot syntheses of stannylated furans?

Competing side reactions (e.g., tin-halogen exchange or furan ring hydrogenation) are common. Kinetic studies using in situ IR or Raman spectroscopy can identify intermediate species. Adjusting stoichiometry (e.g., excess Li bases) or switching to milder stannylation agents (e.g., hexaalkyldistannanes) often improves yields .

Q. Methodological Tables

Table 1. Comparison of Catalysts for Stille Coupling

CatalystLigandSolventYield (%)Side Products
Pd(PPh3_3)4_4PPh3_3THF78Homocoupled furan
Pd2_2(dba)3_3AsPh3_3DMF92None
PdCl2_2(MeCN)2_2NoneToluene65Tin oxides

Table 2. Thermal Stability Under Different Atmospheres

AtmosphereDecomposition Onset (°C)Major Byproducts
N2_2185Butyl fragments
Air160SnO, CO2_2
O2_2150SnO2_2, H2_2O

Properties

IUPAC Name

tributyl-(5-tributylstannylfuran-2-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2O.6C4H9.2Sn/c1-2-4-5-3-1;6*1-3-4-2;;/h1-2H;6*1,3-4H2,2H3;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWUYAXFJUMLGIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=C(O1)[Sn](CCCC)(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H56OSn2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10468839
Record name 2,5-Bis(tri-n-butylstannyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

646.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193361-76-1
Record name 2,5-Bis(tri-n-butylstannyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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